molecular formula C17H18N4O2 B6577696 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1208529-08-1

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide

Cat. No.: B6577696
CAS No.: 1208529-08-1
M. Wt: 310.35 g/mol
InChI Key: ZSYHMCSVKWBANY-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.14297583 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide is a synthetic organic molecule that features a complex structure comprising an oxazole ring and a pyrazole moiety. Its potential biological activities are of significant interest in medicinal chemistry, particularly due to its structural analogs that exhibit diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C15H17N3OC_{15}H_{17}N_{3}O with an approximate molecular weight of 273.32 g/mol. The presence of both the oxazole and pyrazole functionalities suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.

Property Value
Molecular FormulaC15H17N3OC_{15}H_{17}N_{3}O
Molecular Weight273.32 g/mol
Functional GroupsOxazole, Pyrazole
Structural FeaturesPropanamide backbone

Biological Activity Overview

Research indicates that compounds containing oxazole and pyrazole moieties often demonstrate a range of biological activities, including:

  • Anticancer : Compounds similar to the target compound have shown efficacy against various cancer cell lines.
  • Antimicrobial : Structural analogs exhibit activity against bacterial and fungal pathogens.
  • Anti-inflammatory : Some derivatives have been linked to reduced inflammation in preclinical models.

Case Studies

  • Anticancer Activity
    • A study evaluating similar oxazole-containing compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy
    • Another investigation highlighted the antimicrobial potential of related pyrazole derivatives against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported between 15 to 50 µg/mL .
  • Anti-inflammatory Properties
    • Research focusing on anti-inflammatory activity showed that compounds with similar structural features inhibited the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of This compound may be attributed to its ability to interact with specific protein targets. Molecular docking studies suggest that this compound could bind effectively to active sites on enzymes involved in cancer progression and inflammation.

Docking Studies

Preliminary docking simulations indicate favorable binding affinities with key targets such as:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced synthesis of inflammatory mediators.
  • Protein Kinases : Targeting kinases involved in cell proliferation may contribute to its anticancer effects.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-15(12(2)23-21-11)7-8-17(22)19-14-5-3-13(4-6-14)16-9-10-18-20-16/h3-6,9-10H,7-8H2,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYHMCSVKWBANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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